![molecular formula C18H20N2O2S B2520546 (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1706487-98-0](/img/structure/B2520546.png)
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide's chemistry and biochemistry are well-documented, highlighting its formation through the Maillard reaction in foods and its industrial synthesis for polyacrylamide production. Polyacrylamide is utilized in various applications, including soil conditioning, wastewater treatment, and as a laboratory reagent for protein separation by electrophoresis. The metabolism, pharmacology, and toxicology of acrylamide have been extensively studied, providing insights into its potential exposure risks from both environmental and dietary sources (Friedman, 2003).
Toxicology and Health Risks
Research on the toxicological aspects of acrylamide underscores its neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Although neurotoxicity is the most documented effect in humans, animal studies suggest potential risks for reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity. Understanding the balance between acrylamide's toxification and detoxification pathways is crucial for assessing its genotoxic risk (Suh et al., 2018).
Detection and Reduction Strategies
Significant advancements have been made in developing rapid and sensitive methods for detecting acrylamide in foods, including LC–MS/MS, GC–MS, and more accessible techniques like ELISA and electrochemical biosensing. These methods aim to facilitate real-time and on-line detection, addressing the need for high-throughput analysis to ensure food safety (Hu et al., 2015).
Applications in Polymer Science
Acrylamide-based microgels, such as poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)], exhibit responsive swelling/deswelling behaviors under slight environmental changes. These properties make them suitable for applications in drug delivery, sensing, and catalysis. Research in this area explores the synthesis, properties, and potential applications of these materials, highlighting their responsive behavior and chemical stability (Begum et al., 2019).
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRREGEVMNQBG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.